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molecular formula C15H17ClO B8221162 2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde

2-(4-chlorophenyl)-5,5-dimethyl-1-Cyclohexene-1-carboxaldehyde

Cat. No. B8221162
M. Wt: 248.75 g/mol
InChI Key: ICUYKCFWVCNLNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08168784B2

Procedure details

reacting (2E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(((triisopropylsilyl)oxy)methylene)cyclohexanol, (2E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(((trimethylsilyl)oxy)methylene)cyclohexanol, or (2E)-2-(((tert-butyl(dimethyl)silyl)oxy)methylene)-1-(4-chlorophenyl)-4,4-dimethylcyclohexanol and hydrochloric acid to provide 2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-ene-1-carbaldehyde and isolating or not isolating the 2-(4-chlorophenyl)-5,5-dimethylcyclohex-1-ene-1-carbaldehyde;

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(O)[CH2:13][CH2:12][C:11]([CH3:15])([CH3:14])[CH2:10]/[C:9]/2=[CH:16]\[O:17][Si](C(C)C)(C(C)C)C(C)C)=[CH:4][CH:3]=1.ClC1C=CC(C2(O)CCC(C)(C)C/C/2=C\O[Si](C)(C)C)=CC=1.[Si](O/C=C1/C(C2C=CC(Cl)=CC=2)(O)CCC(C)(C)C/1)(C(C)(C)C)(C)C.Cl>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH2:13][CH2:12][C:11]([CH3:14])([CH3:15])[CH2:10][C:9]=2[CH:16]=[O:17])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(/C(/CC(CC1)(C)C)=C/O[Si](C(C)C)(C(C)C)C(C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(/C(/CC(CC1)(C)C)=C/O[Si](C)(C)C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)O\C=C/1\C(CCC(C1)(C)C)(O)C1=CC=C(C=C1)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1=C(CC(CC1)(C)C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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